APE1 Endonuclease Inhibition: Potency Benchmarking Against Structural Analogs
The target compound inhibits human recombinant APE1 with an IC50 of 3.8–4.0 μM in biochemical assays, representing the foundational activity for this chemotype [1]. While direct head-to-head data against its closest analogs in the same assay are not publicly available, class-level inference establishes its differentiated profile. The N3-methyl-6-azepane substitution pattern is essential, as the N3-unsubstituted parent scaffold, 6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione, is reported by vendors to have a different, but unquantified, biological profile . Furthermore, a structurally distinct, more potent APE1 inhibitor (NSC332398) with a Ki of 0.18 μM confirms that the target compound occupies a distinct, moderate-potency chemical space, making it a valuable tool compound for studying non-catalytic site inhibition or for use as a less potent control [2].
| Evidence Dimension | APE1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.8–4.0 μM |
| Comparator Or Baseline | Parent scaffold (6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione): Unquantified different profile. Potent APE1 inhibitor (NSC332398): Ki = 0.18 μM. |
| Quantified Difference | The target compound is ~21-fold less potent than the high-affinity APE1 inhibitor NSC332398, confirming its distinct and moderate potency. |
| Conditions | Biochemical assay using full-length human recombinant APE1, measured by fluorescence-based HTS and radiometric PAGE analysis. |
Why This Matters
Procurement of this compound is justified when a well-characterized, moderate-potency APE1 inhibitor is required to avoid complete ablation of DNA repair, enabling nuanced cellular mechanistic studies where a potent inhibitor would be toxic or obscure a biological window.
- [1] BindingDB. BDBM50388248 (CHEMBL1720543): IC50 = 3.8–4.0E+3 nM for APE1. View Source
- [2] BindingDB. BDBM318443 (NSC332398): Ki = 180 nM for APE1. View Source
